Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate
Overview
Description
Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate (M6M5M4PC) is a versatile organic compound with a wide range of applications in the scientific research field. It is a small molecule with a molecular weight of 134.14 g/mol and is composed of three carbon atoms, four hydrogen atoms, two nitrogen atoms, and one oxygen atom. M6M5M4PC is a colorless liquid with a boiling point of 294°C, a melting point of -14°C, and a density of 1.08 g/mL.
Scientific Research Applications
Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate has a wide range of applications in the scientific research field. It is used as a raw material for the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of polyurethanes.
Mechanism Of Action
Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate is an organic compound with a wide range of applications in the scientific research field. It is used as a raw material for the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of polyurethanes.
Biochemical And Physiological Effects
Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate has been studied for its potential biochemical and physiological effects. In vitro studies have shown that Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate is an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate has been shown to have an inhibitory effect on the growth of several human cancer cell lines.
Advantages And Limitations For Lab Experiments
Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a wide range of applications in the scientific research field. However, there are some limitations for its use in laboratory experiments. It is highly volatile and has a low boiling point, which can make it difficult to store and handle. In addition, it is a strong acid, which can be corrosive and hazardous to work with.
Future Directions
Given the wide range of applications of Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate in the scientific research field, there are many potential future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential use as a reagent in organic synthesis, a catalyst in the synthesis of polymers, and a reactant in the synthesis of polyurethanes. Additionally, research into the use of Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate as a drug delivery system could be explored, as well as its potential use as an antimicrobial agent. Finally, further research into the safety and toxicity of Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate could be conducted.
properties
IUPAC Name |
methyl 6-methoxy-5-methylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(8(11)13-3)9-4-10-7(5)12-2/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYOMASQLXPBAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxy-5-methylpyrimidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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